molecular formula C13H7Cl3O B1618747 2,4,4'-Trichlorobenzophenone CAS No. 33146-57-5

2,4,4'-Trichlorobenzophenone

Cat. No.: B1618747
CAS No.: 33146-57-5
M. Wt: 285.5 g/mol
InChI Key: CRMBMVSEYHSLBN-UHFFFAOYSA-N
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Description

2,4,4’-Trichlorobenzophenone is an organic compound with the molecular formula C13H7Cl3O. It is a derivative of benzophenone, where three chlorine atoms are substituted at the 2, 4, and 4’ positions of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4’-Trichlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,4-dichlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the preparation of 2,4,4’-Trichlorobenzophenone involves the use of large-scale reactors and precise control of reaction conditions. The process includes the acylation of 2,4-dichlorobenzoyl chloride with chlorobenzene, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,4’-Trichlorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions include substituted benzophenones, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,4’-Trichlorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4’-Trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzophenone
  • 4,4’-Dichlorobenzophenone
  • 2,2’,4,4’-Tetrahydroxybenzophenone

Uniqueness

2,4,4’-Trichlorobenzophenone is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-chlorophenyl)-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMBMVSEYHSLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343107
Record name 2,4,4'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33146-57-5
Record name 2,4,4'-Trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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